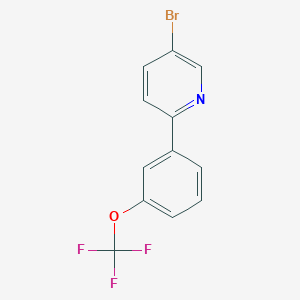

5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine

Übersicht

Beschreibung

“5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine” is a chemical compound with the molecular formula C7H5BBrF3O3 . It has a molecular weight of 284.83 and is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine” consists of a pyridine ring bound to a phenyl group . The InChI code for this compound is 1S/C7H5BBrF3O3/c9-4-1-2-6 (15-7 (10,11)12)5 (3-4)8 (13)14/h1-3,13-14H .Physical And Chemical Properties Analysis

“5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine” is a solid compound . and is typically stored in a dry environment at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Spectroscopic and Theoretical Studies

- Spectroscopic Characterization : The compound has been characterized spectroscopically using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This aids in understanding its structure and properties for potential applications (Vural & Kara, 2017).

- Density Functional Theory (DFT) : DFT methods have been applied to optimize the geometric structure of this compound, providing insights into its electronic structure and potential reactivity (Vural & Kara, 2017).

Synthesis and Biological Evaluation

- Synthesis of Hybrids : Novel hybrid analogues involving this compound have been synthesized using a microwave-assisted approach. These hybrids have shown potential in biological applications, particularly in antimicrobial activities (Jha & Ramarao, 2017).

- Larvicidal Activity : Derivatives of this compound have been evaluated for larvicidal activities, particularly against Culex quinquefasciatus mosquitoes. This indicates its potential use in pest control and public health applications (Santhanalakshmi et al., 2022).

Chemical Reactions and Material Synthesis

- Role in Organic Reactions : Its role in various organic reactions, such as cycloadditions, has been studied. This is crucial for the development of new organic synthesis methodologies and the creation of novel materials (Riedmiller et al., 1999).

- Synthesis of Heterocyclic Compounds : It has been used as a precursor or intermediate in the synthesis of a variety of heterocyclic compounds, which are important in pharmaceuticals and materials science (Abdel‐Latif et al., 2019).

Photophysical Properties

- Optical and Electroluminescent Properties : Studies have been conducted to understand its optical and electroluminescent properties. This is particularly relevant in the development of new materials for electronics and photonics applications (Stagni et al., 2008).

Molecular Docking and Drug Design

- Molecular Docking Studies : The compound and its derivatives have been studied using molecular docking techniques to understand their potential as drug candidates. This research is crucial in drug discovery and development (Zhou et al., 2015).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target . Safety precautions include avoiding ingestion and inhalation, not getting the compound in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Wirkmechanismus

Target of Action

Similar compounds are often used in organic synthesis, suggesting that its targets could be various organic molecules .

Mode of Action

It’s known that brominated compounds often undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) attacks the bromine atom, leading to the replacement of the bromine .

Biochemical Pathways

Brominated compounds like this are often used in suzuki–miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . In these reactions, the bromine atom in the compound is replaced by another group, altering the structure and properties of the molecule .

Pharmacokinetics

The trifluoromethoxy group in the compound could potentially enhance its metabolic stability and lipophilicity, which could influence its adme properties .

Result of Action

It’s known that the compound can undergo regioselective c-4 deprotonation with lda (lithium diisopropylamide), and trapping with carbon dioxide leads to the corresponding c-4 acid .

Action Environment

The action of 5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can all affect the compound’s reactivity and stability . .

Eigenschaften

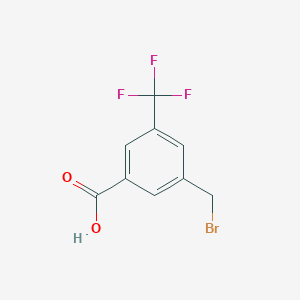

IUPAC Name |

5-bromo-2-[3-(trifluoromethoxy)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF3NO/c13-9-4-5-11(17-7-9)8-2-1-3-10(6-8)18-12(14,15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJTXCCSMVMUOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

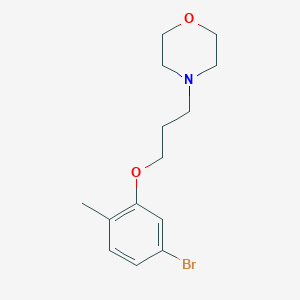

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

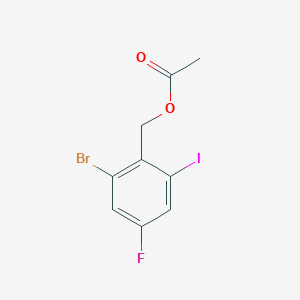

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1381277.png)